N-(4-cyanophenyl)-4-methylbenzamide
Description
N-(4-cyanophenyl)-4-methylbenzamide is a benzamide derivative characterized by a 4-methyl substituent on the benzoyl ring and a 4-cyanophenyl group attached via an amide linkage. This structure confers unique electronic and steric properties, making it a candidate for pharmacological applications, particularly in kinase and enzyme inhibition.
Properties
Molecular Formula |
C15H12N2O |
|---|---|
Molecular Weight |
236.27 g/mol |
IUPAC Name |
N-(4-cyanophenyl)-4-methylbenzamide |
InChI |
InChI=1S/C15H12N2O/c1-11-2-6-13(7-3-11)15(18)17-14-8-4-12(10-16)5-9-14/h2-9H,1H3,(H,17,18) |
InChI Key |
COUPECWFYCBHIZ-UHFFFAOYSA-N |
SMILES |
CC1=CC=C(C=C1)C(=O)NC2=CC=C(C=C2)C#N |
Canonical SMILES |
CC1=CC=C(C=C1)C(=O)NC2=CC=C(C=C2)C#N |
Origin of Product |
United States |
Comparison with Similar Compounds
Structural and Functional Comparison with Similar Compounds
Substituent Effects on the Aromatic Rings
The substituents on both the benzamide and phenyl rings significantly influence molecular interactions and biological activity. Below is a comparative analysis:
Table 1: Substituent Comparison
*Calculated based on molecular formula C₁₅H₁₁N₂O.
Key Observations :
- Steric Effects: Bulky substituents like iodo (in N-(2-iodophenyl)-4-methylbenzamide) may hinder binding to narrow enzymatic pockets, whereas the compact cyano group offers minimal steric interference .
Key Observations :
- HDAC Inhibition: Compound 109 demonstrates that 4-methylbenzamide derivatives with flexible linkers can achieve dual HDAC1/3 inhibition, suggesting that this compound might also target HDACs if optimized with appropriate substituents .
- Kinase Selectivity: The presence of a cyano group (as in Y032-0518) may improve selectivity for kinases like ABL by mimicking ATP’s adenine moiety .
Physicochemical Properties
The substituents influence logP, solubility, and bioavailability:
Table 3: Physicochemical Comparison
Key Observations :
- Bioavailability : Bulky substituents (e.g., iodo) correlate with low bioavailability, whereas compounds with hydrophilic linkers (e.g., Compound 109) show better absorption .
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